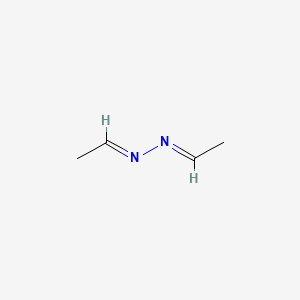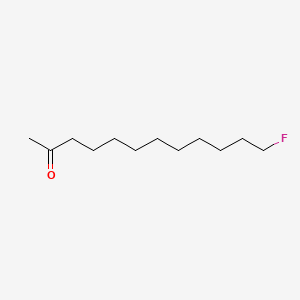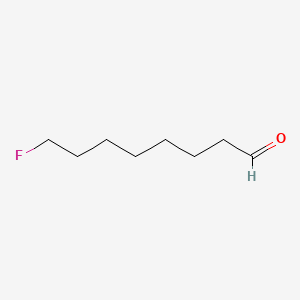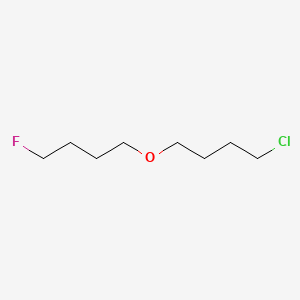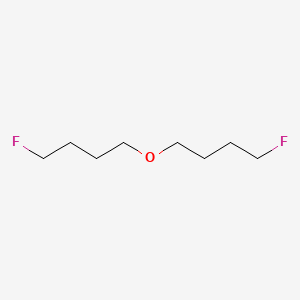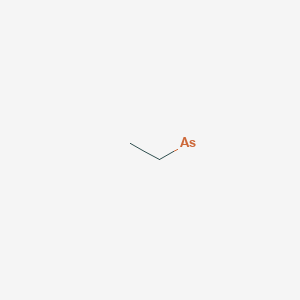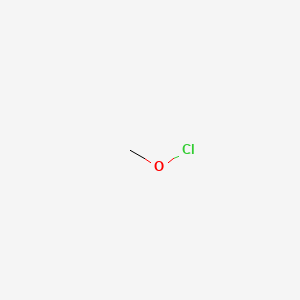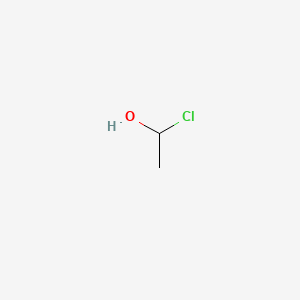
2-Iodo-2,3-dimethylbutane
Vue d'ensemble
Description
2-Iodo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₃I. It is a branched alkane with an iodine atom attached to the second carbon of a butane chain that also has two methyl groups attached to the second and third carbons. This compound is known for its use in organic synthesis and various chemical reactions due to the presence of the iodine atom, which acts as a good leaving group in substitution and elimination reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodo-2,3-dimethylbutane can be synthesized through the iodination of 2,3-dimethylbutane. One common method involves the reaction of 2,3-dimethylbutane with iodine (I₂) in the presence of a catalyst such as red phosphorus or under ultraviolet light. The reaction typically proceeds as follows:
C₆H₁₄+I₂→C₆H₁₃I+HI
The reaction conditions often include a solvent like carbon tetrachloride (CCl₄) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-2,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide (RO⁻) ions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Major Products
Substitution: Depending on the nucleophile, products can include 2-hydroxy-2,3-dimethylbutane, 2-cyano-2,3-dimethylbutane, etc.
Elimination: Major products include 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene.
Applications De Recherche Scientifique
2-Iodo-2,3-dimethylbutane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific alkylation patterns.
Material Science: It is used in the preparation of specialized polymers and materials with unique properties.
Biological Studies: The compound can be employed in biochemical assays to study enzyme interactions and metabolic pathways involving halogenated compounds.
Mécanisme D'action
The mechanism of action of 2-iodo-2,3-dimethylbutane in chemical reactions primarily involves the iodine atom acting as a leaving group. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the iodine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond (alkene). The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2,3-dimethylbutane: Similar structure but with a bromine atom instead of iodine. It undergoes similar substitution and elimination reactions but with different reactivity due to the difference in leaving group ability.
2-Chloro-2,3-dimethylbutane: Contains a chlorine atom. It is less reactive in substitution and elimination reactions compared to the iodine and bromine analogs.
Uniqueness
2-Iodo-2,3-dimethylbutane is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, and fluorine. This makes it more reactive in both nucleophilic substitution and elimination reactions, allowing for more efficient and selective transformations in organic synthesis .
Propriétés
IUPAC Name |
2-iodo-2,3-dimethylbutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-5(2)6(3,4)7/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNFUXYRTWHXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336817 | |
| Record name | 2-Iodo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-59-2 | |
| Record name | 2-Iodo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


